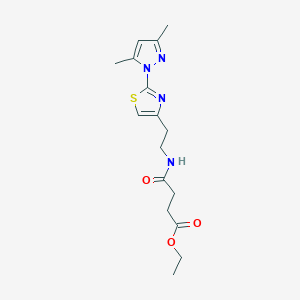

![molecular formula C14H23NO4 B2980360 7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid CAS No. 1250999-64-4](/img/structure/B2980360.png)

7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid” is a chemical compound with the CAS Number: 1250999-64-4 . It has a molecular weight of 269.34 . The IUPAC name for this compound is 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-1-carboxylic acid . The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15)5-4-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) .

Applications De Recherche Scientifique

Spirocyclic Compounds as Pseudopeptides

Research has focused on the synthesis of spirocyclic compounds as conformationally restricted pseudopeptides. Fernandez et al. (2002) synthesized derivatives of diazaspiro decanes as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, aiming to mimic gamma-turn/distorted type II beta-turn structures in peptides. These compounds offer insights into the conformational preferences of peptide chains and their potential utility in designing peptidomimetics (Fernandez et al., 2002).

Building Blocks for Polyketides

Shklyaruck (2015) developed an efficient procedure for transforming derivatives of diethyl (S)-malate into building blocks for the synthesis of arenamides A and C, compounds known for their pronounced antitumor activity. This showcases the potential of using spirocyclic compounds in the synthesis of biologically active molecules (Shklyaruck, 2015).

Reagent for Boc Protecting Group Introduction

Rao et al. (2017) described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5.5] undecan-3-yl) carbonate (Boc-OASUD), for introducing the Boc protecting group to amines, demonstrating its utility in preparing N-Boc-amino acids and esters without racemization. This highlights the role of spirocyclic compounds in facilitating the synthesis of protected amino acids (Rao et al., 2017).

Acid-Catalyzed Rearrangements

Nativi et al. (1989) explored the acid-catalyzed rearrangement of aziridines derived from spirocyclic acetals, leading to the highly stereoselective synthesis of 3-amino-3-deoxy-D-altrose and derivatives. This study illustrates the potential of spirocyclic compounds in synthesizing complex sugar analogs (Nativi et al., 1989).

Linkers for Solid-Phase Synthesis

Leisvuori et al. (2008) found 1,6-Dioxaspiro[4,4]nonane-2,7-dione to react readily with alcohols, leading to the development of an orthogonal linker for solid-phase synthesis of base-sensitive oligonucleotides. This methodology could significantly facilitate the synthesis of oligonucleotides with sensitive functional groups (Leisvuori et al., 2008).

Propriétés

IUPAC Name |

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15)5-4-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOWNBSVXXGVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCC2C(=O)O)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloropyridin-2-yl)amino]-N-(4-ethylbenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2980278.png)

![methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate](/img/structure/B2980279.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2980280.png)

![3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2980283.png)

![2-[(11E,13Z)-6-[(3R,4R,5S,6R)-5-[(4S,5R,6R)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/no-structure.png)

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone](/img/structure/B2980289.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2980292.png)

![(1R,5S)-3Lambda6-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B2980299.png)